s-Triazole, 5-(m-chlorophenyl)-3-(o-tolyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
s-Triazole, 5-(m-chlorophenyl)-3-(o-tolyl)- is a heterocyclic compound that belongs to the class of triazoles. Triazoles are known for their diverse biological activities and are commonly used in pharmaceuticals, agrochemicals, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of s-Triazole, 5-(m-chlorophenyl)-3-(o-tolyl)- typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of m-chlorophenyl hydrazine with o-tolyl isocyanate, followed by cyclization in the presence of a base such as sodium hydroxide.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, often leading to the formation of oxides or other derivatives.
Reduction: Reduction reactions may convert the compound into its corresponding amines or other reduced forms.
Substitution: Substitution reactions, particularly nucleophilic substitution, can introduce various functional groups into the triazole ring.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazole oxides, while substitution reactions can produce a variety of substituted triazoles.
Scientific Research Applications
Chemistry
In chemistry, s-Triazole, 5-(m-chlorophenyl)-3-(o-tolyl)- is used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications.
Biology
In biological research, this compound may be studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine
Pharmaceutical research explores the use of triazole derivatives in drug development. This compound may serve as a lead compound for designing new therapeutic agents.
Industry
In industry, triazoles are used in the production of polymers, dyes, and other materials. The specific properties of s-Triazole, 5-(m-chlorophenyl)-3-(o-tolyl)- make it suitable for various industrial applications.
Mechanism of Action
The mechanism of action of s-Triazole, 5-(m-chlorophenyl)-3-(o-tolyl)- involves its interaction with specific molecular targets. In biological systems, it may inhibit enzymes or interfere with cellular processes. The exact pathways and targets depend on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazole: Another triazole derivative with similar biological activities.
Benzotriazole: Known for its corrosion inhibition properties.
Tetrazole: Used in pharmaceuticals and materials science.
Uniqueness
s-Triazole, 5-(m-chlorophenyl)-3-(o-tolyl)- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of m-chlorophenyl and o-tolyl groups differentiates it from other triazole derivatives.
Properties
CAS No. |
69095-76-7 |
---|---|
Molecular Formula |
C15H12ClN3 |
Molecular Weight |
269.73 g/mol |
IUPAC Name |
3-(3-chlorophenyl)-5-(2-methylphenyl)-1H-1,2,4-triazole |
InChI |
InChI=1S/C15H12ClN3/c1-10-5-2-3-8-13(10)15-17-14(18-19-15)11-6-4-7-12(16)9-11/h2-9H,1H3,(H,17,18,19) |
InChI Key |
AVLDHPNHSUKPDX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1C2=NC(=NN2)C3=CC(=CC=C3)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.